5-Methyl-5-hexen-3-ol
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Overview
Description
5-Methyl-5-hexen-3-ol is an organic compound with the molecular formula C7H14O. It is a colorless liquid with a characteristic odor. This compound is a member of the alcohol family and contains both an alkene and an alcohol functional group, making it a versatile molecule in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Methyl-5-hexen-3-ol can be synthesized through various methods. One common synthetic route involves the hydroboration-oxidation of 5-methyl-5-hexen-2-ol. This reaction typically uses borane (BH3) followed by hydrogen peroxide (H2O2) and sodium hydroxide (NaOH) to yield the desired alcohol .
Industrial Production Methods
Industrial production of this compound often involves the catalytic hydrogenation of 5-methyl-5-hexen-2-one. This process uses a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas (H2) at elevated pressures and temperatures .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-5-hexen-3-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 5-methyl-5-hexen-3-one using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to 5-methyl-5-hexen-3-amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: PCC, KMnO4
Reduction: LiAlH4
Substitution: Various nucleophiles like halides, amines, etc.
Major Products Formed
Oxidation: 5-Methyl-5-hexen-3-one
Reduction: 5-Methyl-5-hexen-3-amine
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
5-Methyl-5-hexen-3-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic properties.
Industry: It is used in the manufacture of fragrances, flavors, and other specialty chemicals
Mechanism of Action
The mechanism of action of 5-Methyl-5-hexen-3-ol involves its interaction with various molecular targets. As an alcohol, it can form hydrogen bonds with biological molecules, affecting their structure and function. The alkene group can undergo addition reactions, potentially modifying biological pathways .
Comparison with Similar Compounds
Similar Compounds
- 5-Hexen-3-ol
- 3-Methyl-5-hexen-3-ol
- 5-Methyl-5-hexen-3-yn-2-ol
Uniqueness
5-Methyl-5-hexen-3-ol is unique due to its specific combination of an alkene and an alcohol functional group, which provides distinct reactivity and versatility in chemical synthesis compared to its similar compounds .
Properties
CAS No. |
67760-89-8 |
---|---|
Molecular Formula |
C7H14O |
Molecular Weight |
114.19 g/mol |
IUPAC Name |
5-methylhex-5-en-3-ol |
InChI |
InChI=1S/C7H14O/c1-4-7(8)5-6(2)3/h7-8H,2,4-5H2,1,3H3 |
InChI Key |
LZJQEGCYVOMQID-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC(=C)C)O |
Origin of Product |
United States |
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